dimethyl 4-(3-chlorophenyl)-1-(4-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(3-chlorophenyl)-1-(4-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3663833
CAS Number:
Molecular Formula: C21H17Cl2NO4
Molecular Weight: 418.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,4-Dihydropyridines (DHPs) are a class of organic compounds characterized by a dihydropyridine ring. They are widely studied for their calcium channel antagonist properties, particularly in cardiovascular research. DHPs are known to block L-type calcium channels, primarily in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure [, , , , , , , , , , ].

Synthesis Analysis

The synthesis of DHP derivatives commonly employs the Hantzsch pyridine synthesis [, , , , ]. This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. Variations in reactants, catalysts, and reaction conditions allow for the synthesis of diverse DHP derivatives with specific substitutions.

Molecular Structure Analysis
  • Hydrolysis: Conversion of DHP esters to corresponding carboxylic acids [].
  • Esterification: Synthesis of DHP esters from carboxylic acids [, ].
  • Salt Formation: Preparation of hydrochloride or other salts for improved solubility and pharmacological properties [, , , ].
  • Introduction of Functional Groups: Modification of DHP structures by introducing various functional groups, such as nitrooxy or nitrophenyl groups, to modulate their pharmacological properties [].
Mechanism of Action

DHPs primarily exert their therapeutic effects by blocking L-type calcium channels, leading to vasodilation and a reduction in blood pressure. This mechanism involves binding to specific sites on the channel, preventing calcium influx into cells, and ultimately inhibiting muscle contraction [, , , , , , , , ].

Physical and Chemical Properties Analysis
  • Solubility: Water solubility is crucial for bioavailability and drug formulation. Modifications to the DHP structure, such as introducing polar groups or forming salts, can improve solubility [, ].
  • Lipophilicity: Lipophilicity influences drug absorption, distribution, and penetration across biological membranes [, ].
  • Stability: Chemical stability is essential for drug storage and shelf life [].
Applications
  • Hypertension: DHPs are widely used as antihypertensive agents due to their potent vasodilatory effects [, , , , , , , , , , , ].
  • Angina Pectoris: By reducing myocardial oxygen demand and improving coronary blood flow, DHPs provide relief from angina symptoms [, ].
  • Pulmonary Hypertension: Research suggests potential therapeutic benefits of DHPs in treating pulmonary hypertension by inhibiting vascular remodeling and improving pulmonary hemodynamics [, ].
  • Other Potential Applications: Preliminary studies suggest DHP derivatives may have potential in treating other conditions such as thrombosis, hypercholesterolemia, and even possess antidepressant and anticonvulsant properties [, , ].

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP is a dihydropyridine calcium antagonist. [] It has been studied for its therapeutic effects on chronic pulmonary hypertension (PH) induced by monocrotaline (MCT) in rats. [, ] Results indicate that DCDDP effectively lowers pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide (NO) levels in the lungs. [] Further research suggests that DCDDP's anti-serotonergic effects, including reducing 5-hydroxytryptamine (5-HT) content and 5-HT receptor numbers in pulmonary tissue, contribute to its efficacy against MCT-induced PH. [, ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (Nitrendipine)

    Compound Description: Nitrendipine is a 1,4-dihydropyridine derivative known for its potent antihypertensive activity. [] It acts as a calcium channel blocker, primarily targeting L-type calcium channels, leading to vasodilation and a reduction in blood pressure. [, , , ]

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 is another 1,4-dihydropyridine derivative that has demonstrated protective effects against shock induced by intestinal ischemia-reperfusion injury in rabbits. [] It was found to improve hemodynamic parameters, reduce blood enzyme levels (creatine kinase and lactate dehydrogenase), and increase survival rates in the experimental model. [] MN9202 has also been studied for its potential in treating hypercholesterolemia and atherosclerosis in rats. [] Results suggest that MN9202 can reduce plasma cholesterol levels, particularly low-density lipoprotein cholesterol (LDL-c), and inhibit lipid peroxidation, indicating its potential benefits in cardiovascular health. []

(±)-3-(4-Allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

    Compound Description: NKY-722 is a novel water-soluble calcium antagonist. [] It demonstrates potent and long-lasting antihypertensive activity, primarily due to its vasodilatory action. [] Studies in rats reveal that NKY-722 effectively lowers blood pressure and exhibits a slower onset and longer duration of action compared to nicardipine. [] Further research indicates that NKY-722's antihypertensive effects are attributed to its efficient absorption from the gastrointestinal tract and resistance to the hepatic first-pass effect, contributing to its favorable pharmacokinetic profile. []

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: This compound, synthesized and studied in its optically active forms (S)-(+)-1 and (R)-(-)-1, demonstrates antihypertensive effects, particularly in spontaneously hypertensive rats. [, ] The (S)-(+)-enantiomer exhibits significantly higher potency than the (R)-(-)-enantiomer, indicating stereospecificity in its pharmacological activity. [, ]

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

    Compound Description: Manidipine, another dihydropyridine derivative, is recognized for its potent calcium channel blocking activity. [] Similar to the previous compound, Manidipine also exhibits enantioselectivity, with the (S)-(+)-enantiomer demonstrating significantly higher antihypertensive potency compared to its (R)-(-)-counterpart. [] This finding emphasizes the crucial role of stereochemistry in the pharmacological activity of 1,4-dihydropyridine calcium channel blockers.

Bis(2-cyanoethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

    Compound Description: This compound, structurally similar to nifedipine, underwent saponification experiments that led to the identification of three unexpected degradation products. [] While the compound itself wasn't pharmacologically evaluated in the study, its degradation products were characterized using NMR spectroscopy. This information is valuable for understanding the stability and potential metabolic pathways of 1,4-dihydropyridine derivatives.

    Compound Description: KW-3049, another 1,4-dihydropyridine derivative, has been investigated for its effects on hypertension and cardiac hypertrophy in spontaneously hypertensive rats (SHR). [] KW-3049 effectively suppresses blood pressure rise and exhibits a significant antihypertensive effect. [] Notably, KW-3049's long-term administration did not lead to a significant increase in plasma renin activity (PRA) or plasma aldosterone concentration (PAC), suggesting a favorable safety profile. []

3,5-Dicyano-2,6-dimethyl-4-(3-chlorophenyl)-1,4-dihydropyridine

Dimethyl 4-(4-chlorophenyl)-1,4-dihydropyridine-3,5- dicarboxylate

    Compound Description: This compound, structurally similar to the main compound of interest, is a 1,4-dihydropyridine derivative with a 4-chlorophenyl substituent at the 4-position of the dihydropyridine ring. [] This compound's crystal structure has been determined, providing valuable information about its molecular conformation and packing arrangement.

(+/-)-3-(Benzylmethylamino)-2,2-dimethylpropyl-methyl-4-(2-fluoro-5- nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

    Compound Description: TC-81 is a novel calcium antagonist with a long-lasting and potent antihypertensive effect, particularly when administered orally. [] Studies in rats show that TC-81 effectively inhibits KCl-induced contractions in isolated vascular preparations and displays a higher potency compared to nicardipine. [] Notably, TC-81 demonstrates a slow onset and long duration of action, making it a potentially valuable candidate for long-term antihypertensive therapy. []

    Compound Description: Amlodipine besylate, a well-known calcium channel blocker, is widely used for its antihypertensive and anti-anginal properties. [, ] Its synthesis involves a multistep process, and the final product is often purified as the benzenesulfonate salt. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

    Compound Description: FRC-8411, a dihydropyridine derivative, displays potent and long-lasting antihypertensive properties. [, ] Studies in various animal models demonstrate that FRC-8411 effectively reduces blood pressure, albeit with a slower onset of action compared to other dihydropyridine calcium channel blockers. [, ] Interestingly, FRC-8411 exists in two polymorphic forms, with Form I exhibiting a milder hypotensive effect than Form II when administered orally. []

    Compound Description: CV-159 is a dihydropyridine calcium antagonist with a distinct cardiovascular profile. [] In animal studies, CV-159 demonstrates a dose-dependent decrease in blood pressure and an increase in coronary flow, indicating its potential as an antihypertensive and anti-anginal agent. [] Compared to nicardipine, CV-159 exhibits a slower onset and longer duration of action. [] Despite its effects on coronary flow, CV-159 does not significantly alter myocardial oxygen consumption. []

Diethyl 1,4‐Dihydro‐2,6‐dimethyl‐4‐(4-methyl-1,2,3-thiadi azol-5-yl)pyridine-3,5-dicarboxylate

    Compound Description: This 1,4-dihydropyridine derivative, synthesized via the Hantzsch reaction, exhibits interesting biological activities. [, ] Bioassays reveal that the compound possesses good fungicidal activity, noteworthy antiviral activity against the tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ] These findings highlight the potential of this class of compounds for developing new agricultural chemicals.

3-Ethyl-5-methyl-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3,5-pyridinedicarboxylate (Amlodipine)

    Compound Description: Amlodipine, a dihydropyridine derivative, is a well-established calcium channel blocker known for its long-lasting antihypertensive and anti-anginal effects. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [] Amlodipine's long duration of action makes it a preferred choice for once-daily dosing in the treatment of hypertension.

Properties

Product Name

dimethyl 4-(3-chlorophenyl)-1-(4-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(3-chlorophenyl)-1-(4-chlorophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H17Cl2NO4

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C21H17Cl2NO4/c1-27-20(25)17-11-24(16-8-6-14(22)7-9-16)12-18(21(26)28-2)19(17)13-4-3-5-15(23)10-13/h3-12,19H,1-2H3

InChI Key

YMOXDTLGZUWSGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)Cl)C(=O)OC)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.